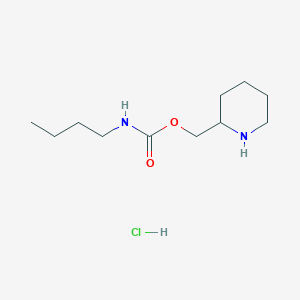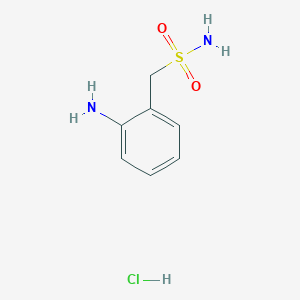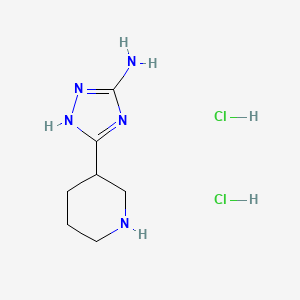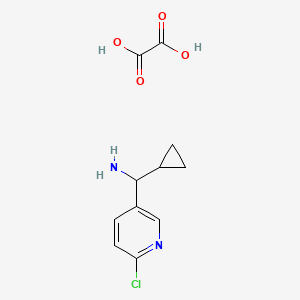![molecular formula C9H12ClF3N2O B1382994 3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride CAS No. 1795280-95-3](/img/structure/B1382994.png)
3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride
カタログ番号 B1382994
CAS番号:
1795280-95-3
分子量: 256.65 g/mol
InChIキー: GTNSEVVQTIJNSX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride is a chemical compound with the CAS Number: 1795280-95-3 . It has a molecular weight of 256.65 . The IUPAC name for this compound is 3-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-1-amine hydrochloride .
Synthesis Analysis
The synthesis of this compound or its derivatives has been discussed in a study . The study designed and synthesized a series of pyrimidinamine derivatives using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11F3N2O.ClH/c10-9(11,12)7-2-3-8(14-6-7)15-5-1-4-13;/h2-3,6H,1,4-5,13H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
-
Scientific Field: Organic Chemistry
- Application : This compound is used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application can vary widely depending on the specific synthesis being performed. Typically, this compound would be used in a reaction with other organic compounds under controlled conditions to form a new compound .
- Results or Outcomes : The outcomes of these reactions would be the formation of new organic compounds. The specific outcomes would depend on the other compounds used in the reaction .
-
Scientific Field: Medicinal Chemistry
- Application : Compounds with similar structures have been studied for their potential as inhibitors of collagen prolyl-4-hydroxylase .
- Methods of Application : These compounds would typically be tested in vitro using assays to determine their inhibitory activity .
- Results or Outcomes : The results of these studies showed that some compounds were potent inhibitors of collagen prolyl-4-hydroxylase .
-
Scientific Field: Agricultural Chemistry
- Application : Compounds with similar structures have been studied for their fungicidal activity .
- Methods of Application : These compounds would be tested against various fungi to determine their effectiveness .
- Results or Outcomes : The studies found that the spatial configuration of the carbon atoms connected to the pyridine group plays an important role in the fungicidal activity of the compound .
- Scientific Field: Neurology
- Application : Compounds with similar structures have been studied for their potential as antagonists of the calcitonin gene-related peptide (CGRP) receptor .
- Methods of Application : These compounds would typically be tested in vitro using assays to determine their antagonistic activity .
- Results or Outcomes : The results of these studies showed that some compounds were potent antagonists of the CGRP receptor .
-
Scientific Field: Material Science
- Application : This compound can be used in the production of various materials due to its unique chemical properties .
- Methods of Application : The specific methods of application can vary widely depending on the specific material being produced. Typically, this compound would be used in a reaction with other compounds under controlled conditions to form a new material .
- Results or Outcomes : The outcomes of these reactions would be the formation of new materials. The specific outcomes would depend on the other compounds used in the reaction .
-
Scientific Field: Environmental Science
- Application : Compounds with similar structures have been studied for their potential as environmental tracers .
- Methods of Application : These compounds would typically be introduced into an environment and their movement and degradation would be monitored over time .
- Results or Outcomes : The results of these studies can provide valuable information about the movement and degradation of these types of compounds in the environment .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O.ClH/c10-9(11,12)7-2-3-8(14-6-7)15-5-1-4-13;/h2-3,6H,1,4-5,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNSEVVQTIJNSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)OCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate
1803598-32-4


![2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride](/img/structure/B1382914.png)
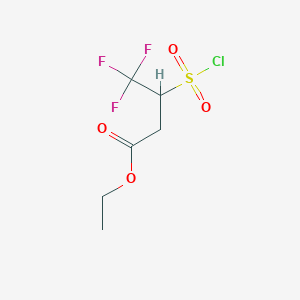
![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1382919.png)
![5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one](/img/structure/B1382920.png)
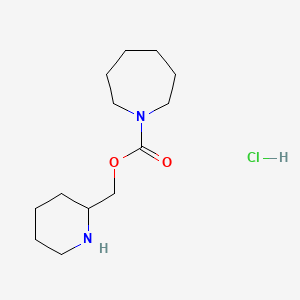
![[1-(Dimethylamino)cyclopropyl]methanol hydrochloride](/img/structure/B1382923.png)
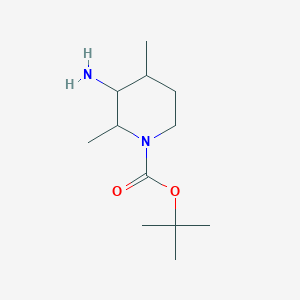
![N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride](/img/structure/B1382928.png)
![[3-Amino-2-(4-chlorophenyl)propyl]dimethylamine dihydrochloride](/img/structure/B1382929.png)
